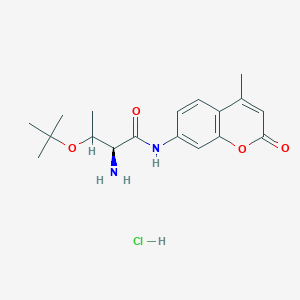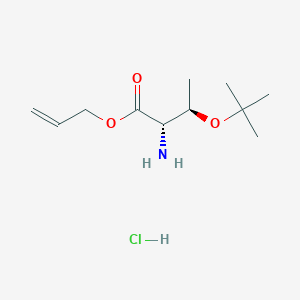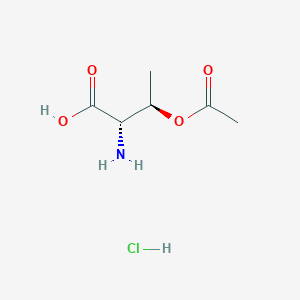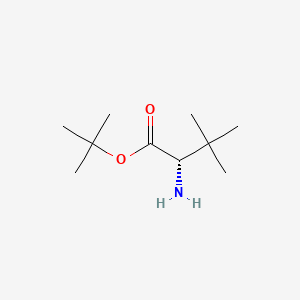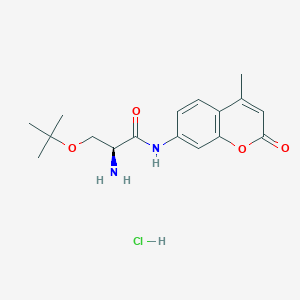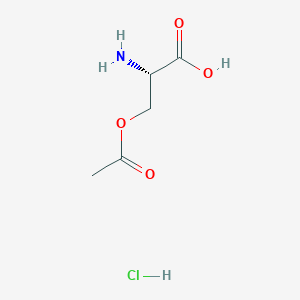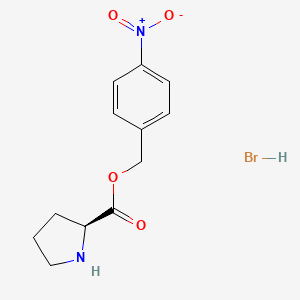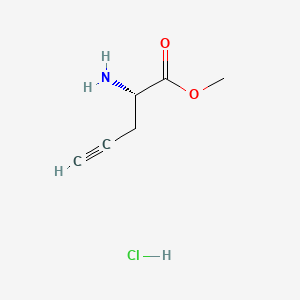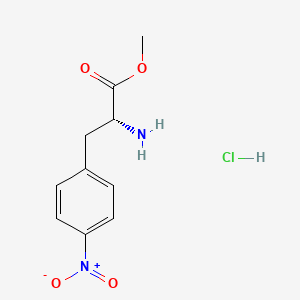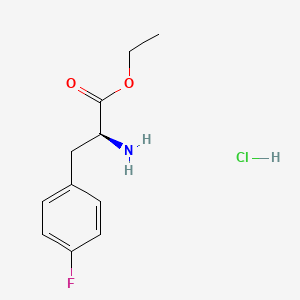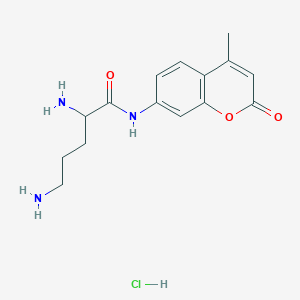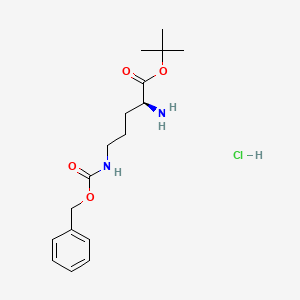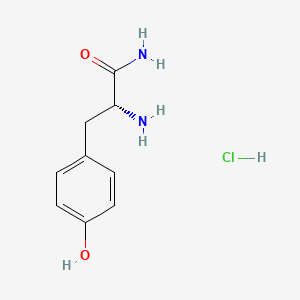
H-D-Tyr-NH2.HCl
説明
®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyphenyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
科学的研究の応用
®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of ®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride are likely to be primary amines . Primary amines are common functional groups present in virtually all proteins and peptides, as well as a host of other macromolecules . They exist at the N-terminus of each polypeptide chain and in the side-chain of lysine amino acid residues . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .
Mode of Action
The compound’s interaction with its targets involves the creation of a stable amide bond between the two target molecules . This interaction is facilitated by the compound’s ability to react with primary amines . The compound’s mode of action is likely similar to that of other peptides that interact with primary amines .
Biochemical Pathways
It is likely that the compound affects the metabolism of tyrosine . Tyrosine is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Result of Action
It is known that peptides similar to this compound can have potent analgesic effects . For example, the tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2, a synthetic derivative of dermorphine, has been shown to significantly prolong tail-flick latency in mice when administered in certain doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride. Factors such as pH, temperature, and the presence of other chemical species can affect the compound’s stability and its interactions with its targets . For example, the acidity or basicity of the environment can influence the compound’s ability to form stable amide bonds with primary amines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as ®-phenylalanine.
Protection of Functional Groups: The amino and hydroxy groups are protected using suitable protecting groups to prevent unwanted reactions during the synthesis.
Amidation Reaction: The protected intermediate undergoes an amidation reaction with an appropriate amide source to form the propanamide moiety.
Deprotection: The protecting groups are removed to yield the desired ®-2-Amino-3-(4-hydroxyphenyl)propanamide.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and amines.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
4-Hydroxyphenylalanine: A structurally related compound with a different functional group arrangement.
N-(4-Hydroxyphenyl)propanamide: A compound with a similar backbone but lacking the amino group.
Uniqueness
®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxy groups. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
特性
IUPAC Name |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMJFKFXYQUBZ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704854 | |
| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117888-79-6 | |
| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


